molecular formula C17H15N3O3S B14924482 1-Ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

1-Ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B14924482
M. Wt: 341.4 g/mol
InChI Key: QUNILTASQRNDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, an ethyl group, a 4-methylphenyl group, a sulfanyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 1-Ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . Another approach includes the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Industrial production methods may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit dihydrofolate reductase (DHFR), reducing the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis, leading to cell death in cancer cells . The compound’s sulfanyl group can also interact with thiol-containing enzymes, affecting their activity.

Comparison with Similar Compounds

Similar compounds to 1-Ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

1-ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H15N3O3S/c1-3-20-14-13(15(21)19-17(20)24)11(16(22)23)8-12(18-14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,22,23)(H,19,21,24)

InChI Key

QUNILTASQRNDKL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)O)C(=O)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.